

Spectroscopic Profile of 2,4-Difluoro-3-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: **2,4-Difluoro-3-methoxyphenol**

Cat. No.: **B1306883**

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Introduction

2,4-Difluoro-3-methoxyphenol is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing fluorine atoms and the electron-donating methoxy and hydroxyl groups, create a unique electronic environment that can influence molecular interactions and reactivity. Accurate characterization of this compound is paramount for its application in research and development. This technical guide provides a detailed overview of the predicted and expected spectroscopic data for **2,4-Difluoro-3-methoxyphenol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The experimental protocols for obtaining this data are also detailed.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **2,4-Difluoro-3-methoxyphenol**. This data is estimated based on the analysis of structurally similar compounds and established spectroscopic principles, as direct experimental values are not readily available in published literature.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constants (J) (Hz)	Assignment
~6.85	ddd	$J(H,F) \approx 10.5$, $J(H,H) \approx 9.0$, $J(H,F) \approx 2.5$	H-6
~6.60	ddd	$J(H,H) \approx 9.0$, $J(H,F) \approx 8.5$, $J(H,F) \approx 2.0$	H-5
~5.50	s (broad)	-	OH
~3.90	s	-	OCH_3

Note: The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, $CDCl_3$)

Chemical Shift (δ) (ppm)	Multiplicity (due to C-F coupling)	Assignment
~155-160	dd	$C-2 (J(C,F) \approx 240-250 \text{ Hz}, J(C,F) \approx 10-15 \text{ Hz})$
~145-150	dd	$C-4 (J(C,F) \approx 240-250 \text{ Hz}, J(C,F) \approx 10-15 \text{ Hz})$
~140-145	d	$C-1 (J(C,F) \approx 15-20 \text{ Hz})$
~125-130	d	$C-3 (J(C,F) \approx 5-10 \text{ Hz})$
~110-115	dd	$C-5 (J(C,F) \approx 20-25 \text{ Hz}, J(C,F) \approx 3-5 \text{ Hz})$
~105-110	dd	$C-6 (J(C,F) \approx 20-25 \text{ Hz}, J(C,F) \approx 3-5 \text{ Hz})$
~56-60	s	OCH_3

Note: The carbon atoms attached to or near fluorine atoms will show splitting due to carbon-fluorine coupling.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550-3200	Broad	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
1600-1450	Strong	C=C stretch (aromatic ring)
1250-1150	Strong	C-O-C stretch (asymmetric)
1100-1000	Strong	C-F stretch
1050-1000	Medium	C-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
160	High	[M] ⁺ (Molecular Ion)
145	Medium	[M - CH ₃] ⁺
117	Medium	[M - CH ₃ - CO] ⁺
89	Low	[M - CH ₃ - CO - CO] ⁺

Note: The fragmentation pattern is predicted based on the stability of the resulting fragments.

Table 5: Predicted UV-Vis Spectroscopic Data (in Methanol)

λ _{max} (nm)	Molar Absorptivity (ε) (L mol ⁻¹ cm ⁻¹)	Transition
~275	~2000-3000	π → π
~220	~8000-10000	π → π

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,4-Difluoro-3-methoxyphenol** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is standard. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
- 2D NMR Spectroscopy (Optional but Recommended): To unambiguously assign proton and carbon signals, especially with complex splitting patterns, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid **2,4-Difluoro-3-methoxyphenol** directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or the KBr pellet holder should be recorded and subtracted from the sample spectrum. The typical spectral range is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

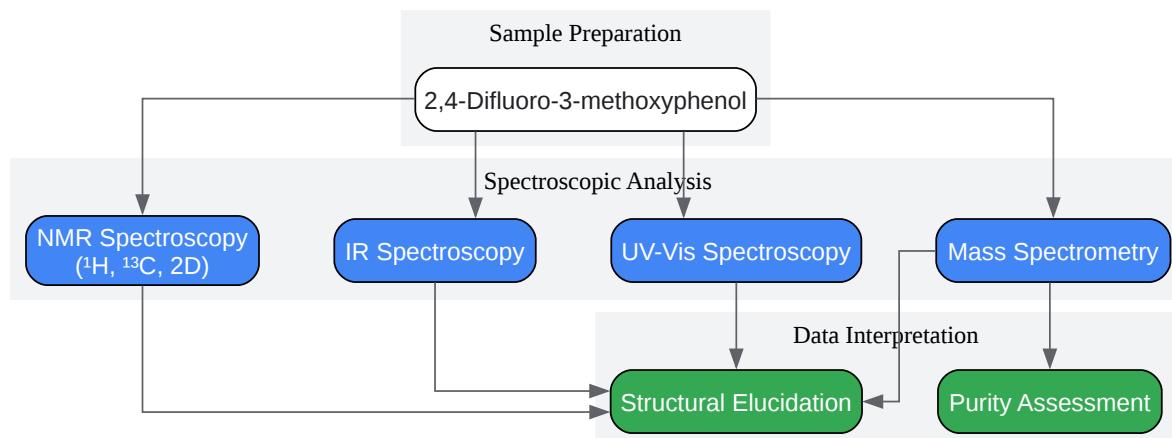
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is useful for confirming the molecular weight.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of **2,4-Difluoro-3-methoxyphenol** in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **2,4-Difluoro-3-methoxyphenol**.



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Caption: Workflow for Spectroscopic Analysis.

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